![molecular formula C9H6Cl2F4O2S B14008928 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one CAS No. 34844-34-3](/img/structure/B14008928.png)
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is a complex organic compound that features a unique combination of halogenated and hydroxylated functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a thiophene derivative as the starting material, which undergoes halogenation and subsequent functional group transformations to introduce the chloro, difluoro, and hydroxy groups. The reaction conditions often involve the use of strong halogenating agents and controlled temperatures to ensure selective substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis, allowing for better control over reaction parameters and product quality.
化学反应分析
Types of Reactions
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogenated groups can be reduced to form less substituted derivatives.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
科学研究应用
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers can use this compound to study the effects of halogenated and hydroxylated groups on biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogenated groups can enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: This compound shares the chloro and hydroxyl groups but lacks the difluoro and thiophene moieties.
4-Chloro-3,5-difluorophenol: Similar in having chloro and difluoro groups but lacks the thiophene and hydroxyl groups.
Uniqueness
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is unique due to its combination of halogenated and hydroxylated groups along with the thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
CAS 编号 |
34844-34-3 |
|---|---|
分子式 |
C9H6Cl2F4O2S |
分子量 |
325.11 g/mol |
IUPAC 名称 |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C9H6Cl2F4O2S/c10-8(12,13)7(17,9(11,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2 |
InChI 键 |
FXMMMRFVKQICQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


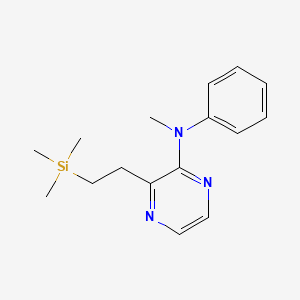
![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
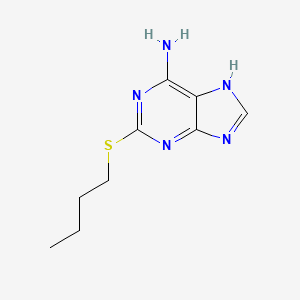
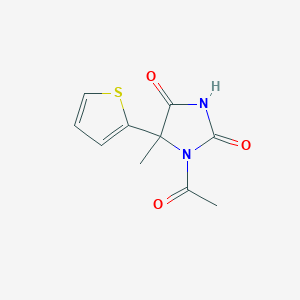

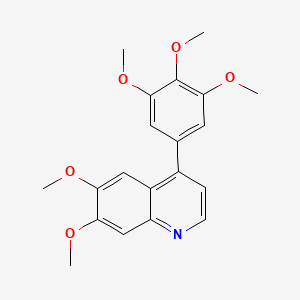
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)

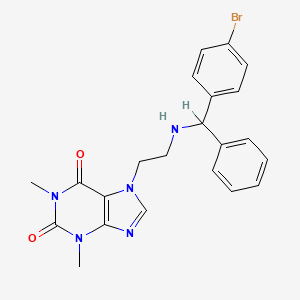

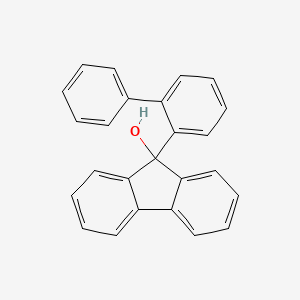
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
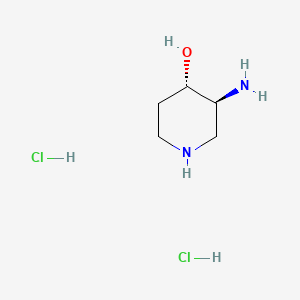
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
